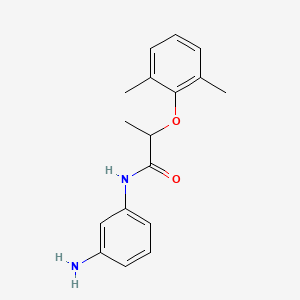

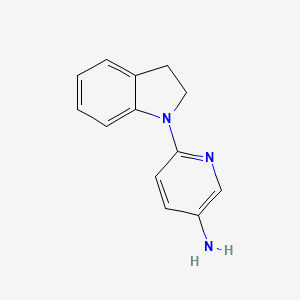

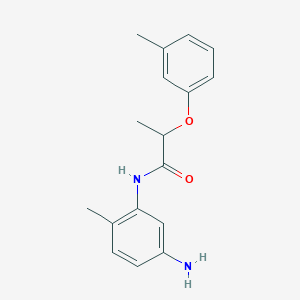

![molecular formula C12H14N2O2 B1318109 Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 84060-09-3](/img/structure/B1318109.png)

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

概要

説明

“Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” is a compound that has been evaluated for its antihypertensive activity . It is a part of a series of 4’-substituted spiro compounds .

Synthesis Analysis

The basic ring system of “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” was prepared in one step by condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone . After deprotection, the resulting compound was condensed with epoxides or alkyl halides to furnish the title compounds .

Chemical Reactions Analysis

When “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” derivatives were treated with POCl_3, they yielded 1,2,3,4-tetrahydro-2,9-diazaphenanthrene derivatives through a novel rearrangement . The reaction is suggested to proceed via the formation of an isocyanate by dehydrative cleavage of the oxazinone ring with POCl_3 .

科学的研究の応用

1. Green Chemistry

- Summary of the application : Benzoxazines, including “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one”, are renowned for their self-curing properties, high glass transition temperature, and exceptional thermal stability . They have faced environmental and biotoxicity concerns despite their remarkable performance .

- Methods of application or experimental procedures : An entirely bio-based benzoxazine resin was synthesized from natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde . The resin can undergo dual-site curing and complete degradation through the synergistic effects of acid and heat .

- Results or outcomes : The research offers valuable perspectives on seamlessly combining exceptional performance with eco-friendly attributes in the realm of benzoxazine resin materials .

2. Polymer Science

- Summary of the application : A spiro-twisted benzoxazine, was successfully developed as a semi-interpenetrating polymer network (s-IPN) matrix for solid polymer electrolytes (SPEs) .

3. Electrochemistry

- Summary of the application : A spiro-twisted benzoxazine, namely, 6,6′-(6,6,6′,6′-tetramethyl-6,6′,7,7′-tetrahydro-2H,2′H-8,8′-spirobi[indeno[5,6-e][1,3]oxazin]-3,3′(4H,4′H)-diyl)bis(hexan-1-ol) (TSBZ6D), was successfully developed as a semi-interpenetrating polymer network (s-IPN) matrix for solid polymer electrolytes (SPEs) .

4. Chemical Synthesis

- Summary of the application : “Spiro[4H-3,1-benzoxazine-4,7’(6’H)-pyrrolo[1,2-a]pyrazine]-1’,2,4’(1H)-trione, 6’- (1,3-benzodioxol-5-yl)-2’,3’,8’,8’a-tetrahydro-2’-methyl-, (8’aR)-” is a chemical compound that can be synthesized from “Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one”. It has a molecular formula of C22H19N3O6 and a molecular weight of 421.4 .

Safety And Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one" . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

将来の方向性

Based on the available information, future research could focus on further elucidating the structure-activity relationships in the series of 4’-substituted spiro compounds . Additionally, more research could be conducted to understand the central and peripheral mechanisms of action of the most active compound .

特性

IUPAC Name |

spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUBGKMFTPUSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516510 | |

| Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

CAS RN |

84060-09-3 | |

| Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

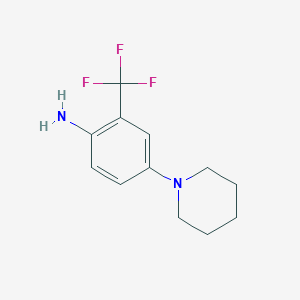

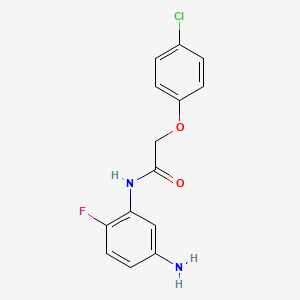

![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)

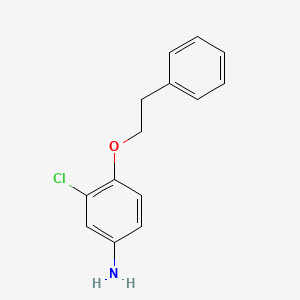

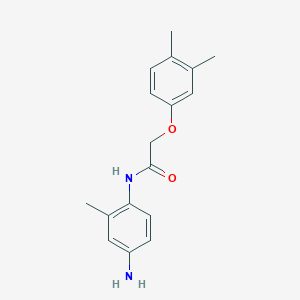

![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)

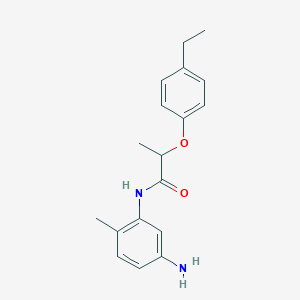

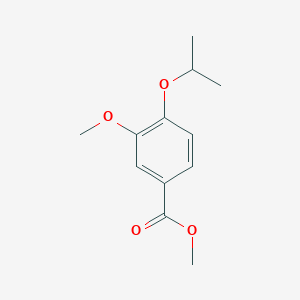

![{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318066.png)